[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Catalog No.
S737772
CAS No.
362529-02-0
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

CAS Number

362529-02-0

Product Name

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

IUPAC Name

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3

InChI Key

OFHPDFFUEDRYNK-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CO

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CO

Application in Nanotechnology for Memory Devices

Scientific Field: Nanotechnology

Application Summary: This compound is being investigated for its potential use in emerging memory devices that rely on resistance switching, such as Oxide-based resistive memory (OXRAM) and Conducting bridge memory (CBM).

Methods of Application: The compound is integrated into nanomaterials like nanoparticles or nanosheets, which are then used in the memory device structure to enhance resistance-switching properties.

Results: The addition of this compound to nanomaterials has shown to improve the operation of resistance-switching memory devices, potentially leading to more efficient data storage technologies .

The compound [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is a chemical entity characterized by the molecular formula C10H10N2O2 and a molecular weight of approximately 190.202 g/mol. This compound is recognized for its structural features, which include a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety and a hydroxymethyl group. It is classified under various synonyms, including 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethanol and 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl alcohol .

Typical of alcohols and oxadiazoles. It can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the alcohol group to a carbonyl group, yielding aldehydes or ketones.
  • Substitution Reactions: The oxadiazole nitrogen can engage in nucleophilic substitutions, potentially forming derivatives with varied biological activities.

Synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 3-methyl-1,2,4-oxadiazole with phenol derivatives in the presence of acid catalysts.
  • Reduction Reactions: Starting from corresponding oxadiazole derivatives followed by reduction of carbonyl groups to alcohols can yield the desired product.
  • Direct Functionalization: Utilizing electrophilic aromatic substitution methods to introduce the hydroxymethyl group onto the aromatic ring.

The applications of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol are primarily in the fields of medicinal chemistry and material sciences. Potential applications include:

  • Development of new pharmaceutical agents targeting cancer and microbial infections.
  • Use as intermediates in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, including:

Compound NameMolecular FormulaBiological Activity
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanolC10H10N2O2Antimicrobial properties
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanolC10H10N2O2Cytotoxic activity against cancer cells
PhenylmethyloxadiazoleC9H8N2OPotential use in organic synthesis

Uniqueness

The uniqueness of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol lies in its specific substitution pattern on the phenyl ring and the presence of a hydroxymethyl group which may enhance its solubility and biological activity compared to other similar compounds.

The cyclocondensation methodology represents the most established synthetic pathway for constructing 1,2,4-oxadiazole rings in compounds such as [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol [1]. This approach fundamentally relies on the reaction between amidoxime precursors and carboxylic acid derivatives through a sequential acylation-cyclization process [2]. The mechanism proceeds through initial formation of O-acylamidoxime intermediates, followed by intramolecular cyclodehydration to yield the desired heterocyclic framework [3].

Research demonstrates that amidoxime precursors serve as four-atom components in the [4+1] synthetic route, where the amidoxime reacts with carboxylic acids or their derivatives without requiring isolation of the intermediate O-acylamidoxime [4]. The classical Tiemann-Krüger method utilizes amidoximes with acyl chlorides, though this approach typically results in formation of two products and requires careful optimization [5]. Modern variants employ coupling reagents such as N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide and 1-hydroxy-7-aza-1H-benzotriazole to facilitate efficient acylation even with electron-deficient carboxylic acids [3].

The cyclocondensation process exhibits significant temperature dependence, with cyclodehydration typically requiring elevated temperatures between 100-120°C in dimethylformamide solvent [3]. Reaction times generally range from 10-30 hours, with optimal conditions typically requiring 18-22 hours for maximum yield [6]. Temperature control proves critical, as deviations below or above the optimal range substantially impair target compound yields [6].

Table 1: Cyclocondensation Reaction Parameters for 1,2,4-Oxadiazole Formation

ParameterOptimal RangeYield ImpactReference
Temperature100-120°CCritical - yields decrease outside range [3] [6]
Reaction Time18-22 hoursOptimal - shorter or longer times reduce yield [6]
SolventDimethylformamideExcellent yields (88-95%) [7]
Coupling ReagentN-(3-(dimethylamino)propyl)-N'-ethylcarbodiimideHigh efficiency with electron-deficient acids [3]

The methodology demonstrates broad functional group tolerance, accommodating various substituents on both the amidoxime and carboxylic acid components [3]. Electronic effects of substituents significantly influence reaction outcomes, with electron-donating groups generally facilitating cyclization processes [5]. The approach enables synthesis of structurally diverse 1,2,4-oxadiazole derivatives with yields typically ranging from 65-95% under optimized conditions [8].

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a transformative technology for oxadiazole formation, dramatically reducing reaction times while maintaining or improving product yields [9]. This methodology employs microwave irradiation to achieve rapid, uniform heating that accelerates cyclization reactions from conventional hours-long processes to minutes [10]. For 1,2,4-oxadiazole synthesis, microwave conditions enable completion of reactions that traditionally required 20-24 hours in merely 8-10 minutes [11].

The microwave approach demonstrates exceptional efficiency in cyclodehydration of O-acylamidoxime intermediates [2]. Research indicates that tetrabutylammonium fluoride-catalyzed cyclizations can be combined with thermal activation, achieving 97-99% yields under microwave conditions at 150°C compared to conventional heating at 110°C [2]. The dramatic reduction in reaction time occurs without compromising product quality or yield [2].

Optimization studies reveal critical microwave parameters for oxadiazole synthesis [10]. Power settings of 350 W at 65°C for 8 minutes prove optimal for many substrates, enabling gram-scale synthesis with 96% yields [10]. The methodology accommodates diverse starting materials, including both aromatic and aliphatic precursors [11]. Temperature control remains essential, with optimal ranges typically between 60-80°C depending on substrate electronics [11].

Table 2: Microwave-Assisted Synthesis Parameters for Oxadiazole Formation

Microwave ConditionsConventional TimeMicrowave TimeYieldReference
350 W, 65°C6 hours8 minutes96% [10]
100 W, 80°C24 hours10 minutes85% [11]
150°C, TBAF catalystOvernight2 hours97-99% [2]
120°C, pyridine8 hours6 hours75% [12]

The green chemistry aspects of microwave-assisted synthesis prove particularly advantageous [9]. Energy consumption decreases substantially compared to conventional heating methods, while solvent requirements often reduce through enhanced reaction efficiency [9]. The methodology eliminates need for prolonged heating periods, reducing formation of side products and improving atom economy [13]. These advantages make microwave-assisted synthesis increasingly attractive for both laboratory-scale research and potential industrial applications [14].

Substrate scope investigations demonstrate broad applicability across various oxadiazole derivatives [11]. Electronic effects of substituents influence optimal reaction conditions, with electron-rich substrates typically requiring milder conditions than electron-deficient analogs [11]. The methodology proves particularly valuable for preparing compound libraries, where rapid synthesis enables efficient exploration of structure-activity relationships [11].

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis methodologies enable efficient generation of diverse oxadiazole libraries through polymer-supported synthetic sequences [15]. This approach utilizes resin-bound precursors to facilitate multi-step synthesis while simplifying purification through simple washing procedures [16]. For 1,2,4-oxadiazole construction, solid-phase methods typically employ resin-bound amidoximes or carboxylic acids as starting materials [17].

The solid-phase approach demonstrates significant advantages for library generation, enabling parallel synthesis of numerous derivatives simultaneously [18]. Research reports successful construction of 1,3,4-oxadiazole and 1,3,4-thiadiazole libraries containing 128 compounds through branching diversity-oriented synthesis [18]. The methodology achieves high yields of pure derivatives, with most libraries requiring only simple trituration for purification after cleavage from solid support [18].

Polymer-supported reagent strategies enhance reaction efficiency while minimizing purification requirements [19]. Microwave heating combined with polymer-supported reagents produces high yields and purities of 1,2,4-oxadiazoles in expeditious manner [19]. The approach accommodates various readily available carboxylic acids and amidoximes, enabling broad structural diversity [19]. Typical solid-phase protocols involve resin loading, on-resin transformations, and final cleavage using trifluoroacetic acid solutions [16].

Table 3: Solid-Phase Synthesis Performance Metrics

Resin TypeLibrary SizeAverage YieldPurification MethodReference
Wang Resin18 compounds65-80%50% TFA cleavage [16]
Polymer-supportedVariable70-85%Simple washing [19]
Thiosemicarbazide resin128 compounds75-90%Trituration only [18]
DNA-conjugated54 compounds51-92%Aqueous workup [20]

Advanced solid-phase methodologies incorporate DNA-conjugated synthesis for enhanced library diversity [20]. This approach enables multistep synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates through sequential amidoxime formation, O-acylation, and cyclodehydration [20]. The protocol achieves 51-92% conversion rates while preserving DNA integrity throughout the synthetic sequence [20]. Such methodologies prove particularly valuable for medicinal chemistry applications requiring large, diverse compound collections [20].

The solid-phase approach facilitates automated synthesis protocols, enabling high-throughput library generation [21]. Automated systems accommodate library sizes exceeding 10,000 discrete compounds through programmed synthesis sequences [21]. The methodology proves especially valuable for heterocyclic compound libraries, where structural complexity traditionally limits synthetic accessibility [21]. Quality control measures ensure consistent product purity across large library collections [21].

Catalytic Systems for Regioselective Oxadiazole Formation

Catalytic methodologies enable precise control over oxadiazole formation regioselectivity while enhancing reaction efficiency [22]. Tetrabutylammonium fluoride represents the most extensively studied catalyst for 1,2,4-oxadiazole synthesis, demonstrating exceptional mildness and efficiency [23]. This catalyst facilitates cyclodehydration of O-acylamidoximes at room temperature, converting these intermediates to corresponding oxadiazoles in high yields using 0.1-1.0 equivalents in tetrahydrofuran [23].

The tetrabutylammonium fluoride catalytic mechanism involves fluoride-mediated deprotonation and subsequent cyclization [2]. Research demonstrates that the catalyst enables formation of isolable O-acylamidoxime intermediates when reactions are quenched at 0°C, with these intermediates proving stable in solution but rapidly cyclizing under catalytic conditions [7]. The methodology accommodates various R and R' substituents, demonstrating broad substrate scope [23].

Alternative catalytic systems provide complementary reactivity profiles for different substrate classes [7]. Tetrabutylammonium hydroxide exhibits good catalytic activity, with moderate yields achievable using sodium hydroxide as hydroxide source [7]. Base selection proves critical, with alkali metal carbonates enabling one-pot room temperature procedures for 22 products in good to excellent yields [7]. Solvent effects significantly influence catalytic performance, with aprotic solvents and nonprimary alcohols providing excellent isolated yields [7].

Table 4: Catalytic System Performance for Oxadiazole Formation

CatalystEquivalentsTemperatureTimeYield RangeReference
Tetrabutylammonium fluoride0.1-1.0 eqRoom temperature1-24 hours75-95% [23]
Tetrabutylammonium hydroxide1.0 eqRoom temperature12 hours65-88% [7]
Potassium carbonate2.0 eqRoom temperature10-36 hours70-90% [7]
p-Toluenesulfonyl chloride1.2 eqReflux6 hours60-85% [22]

Regioselectivity control represents a critical advantage of catalytic approaches [22]. The reagent-based cyclization methodology enables selective formation of 2-amino-1,3,4-oxadiazole versus 2-amino-1,3,4-thiadiazole core skeletons through careful catalyst selection [22]. p-Toluenesulfonyl chloride mediated cyclization demonstrates regioselectivity effects influenced by both R1 and R2 substituents in thiosemicarbazide intermediates [22]. This selectivity proves valuable for accessing specific isomeric products required for biological activity optimization [24].

Flow chemistry adaptations of catalytic systems enable continuous oxadiazole production [25]. Heated packed-bed reactors filled with solid potassium carbonate as base facilitate efficient synthesis of various 1,3,4-oxadiazoles through iodine-mediated oxidative cyclization [25]. The flow methodology generates target heterocycles within 10-minute residence times, achieving yields up to 93% with integrated quenching and extraction capabilities [25]. Scale-up demonstrations achieve productivity rates of 34 mmol/h [26].

Green Chemistry Approaches in Large-Scale Production

Green chemistry principles increasingly guide oxadiazole synthesis development, emphasizing sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [27]. Environmental considerations focus on reducing hazardous reagent usage, minimizing waste generation, and improving atom economy through optimized reaction pathways [13]. Microwave-assisted synthesis exemplifies green chemistry implementation, dramatically reducing energy consumption while eliminating prolonged heating requirements [9].

Solvent selection represents a critical green chemistry consideration for large-scale oxadiazole production [27]. Research demonstrates that environmentally benign solvents such as ethanol and water can successfully mediate oxadiazole formation under appropriate conditions [27]. Ultrasonic bath methods at 50°C using anhydrous ethanol enable efficient synthesis while reducing solvent toxicity concerns [28]. Grinding techniques offer solvent-free alternatives, utilizing mechanical energy to drive cyclization reactions [5].

Catalytic system optimization focuses on reducing catalyst loading while maintaining reaction efficiency [27]. Electrochemical synthesis approaches eliminate need for stoichiometric oxidants, utilizing electrode-driven processes to achieve cyclization [27]. Photocatalytic methodologies employ visible light irradiation with organic dye catalysts, providing environmentally friendly synthesis conditions despite moderate yields [5]. These approaches minimize heavy metal catalyst requirements while enabling ambient temperature processing [27].

Table 5: Green Chemistry Metrics for Oxadiazole Synthesis

Green MethodEnvironmental BenefitEfficiencyScale-up PotentialReference
Microwave heating80% energy reductionHigh yieldsExcellent [9]
Solvent-free grindingNo volatile organicsModerate yieldsGood [5]
Electrochemical synthesisNo stoichiometric oxidantsGood yieldsExcellent [27]
Flow chemistryReduced wasteHigh yieldsSuperior [26]

Continuous flow processing represents the most promising approach for sustainable large-scale oxadiazole production [26]. Flow methodology enables precise reaction control while minimizing waste through integrated unit operations [26]. In-line extraction and purification systems eliminate manual processing steps, reducing solvent consumption and operator exposure [26]. The approach demonstrates scalability advantages, with automated systems enabling kilogram-scale production through continuous operation [29].

Industrial implementation considerations emphasize process robustness and economic viability [29]. Flow synthesis coupled with sequential in-line extraction and chromatography provides powerful platforms for heterocyclic target generation [26]. Automated systems reduce processing times from hours to minutes while maintaining product quality [26]. These advances position green chemistry approaches as viable alternatives to traditional batch processing for commercial oxadiazole production [30].

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol [1] [2] [3]. The compound's electronic properties have been systematically investigated using various hybrid functionals and basis sets to establish a robust understanding of its quantum chemical behavior.

The Becke three-parameter Lee-Yang-Parr functional with 6-311G(d,p) basis set revealed significant electronic characteristics [1] [2]. The highest occupied molecular orbital energy was calculated at -6.2 eV, while the lowest unoccupied molecular orbital energy was determined to be -1.8 eV, resulting in a HOMO-LUMO energy gap of 4.4 eV [1]. This substantial energy gap indicates considerable kinetic stability and low chemical reactivity under ambient conditions.

Comparative studies using different computational approaches demonstrated consistent results across methodologies [1] [3]. The B3LYP/6-311G* calculations showed HOMO and LUMO energies of -6.4 eV and -1.9 eV respectively, with a band gap of 4.5 eV [2]. The molecular electrostatic potential mapping revealed that the oxadiazole ring and hydroxymethyl groups exhibit negative electrostatic potential regions, indicating electron-rich areas favorable for electrophilic interactions [2].

Chemical reactivity descriptors have been comprehensively evaluated [3]. The electronic chemical potential was calculated as -4.0 eV, indicating moderate electron-donating capability. The chemical hardness value of 2.2 eV suggests intermediate stability between hard and soft molecular systems [3]. The molecular dipole moment of 3.8 Debye reflects significant charge separation within the molecular framework, contributing to intermolecular hydrogen bonding potential.

Frontier molecular orbital analysis demonstrated that the HOMO is primarily localized on the phenyl ring and oxadiazole moiety, while the LUMO extends across the entire conjugated system [1] [2]. This orbital distribution pattern suggests that electron density transfers from the aromatic system to the heteroaromatic oxadiazole ring upon electronic excitation, facilitating charge-transfer interactions with biological targets.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations have elucidated the solvation behavior and conformational dynamics of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol in various solvent environments [4] [5] [6] [7]. These investigations provide crucial insights into the compound's behavior under physiological and pharmaceutical formulation conditions.

Extended 100-nanosecond simulations in aqueous solution using the TIP3P water model demonstrated excellent structural stability with root mean square deviation values maintaining below 1.2 Å throughout the simulation period [4] [5]. The OPLS-AA force field parameters accurately reproduced experimental solvation properties, validating the computational approach for this heterocyclic system.

Solvation free energy calculations revealed preferential interactions with polar protic solvents [6] [7]. In aqueous media, the compound exhibited a solvation energy of -12.5 kcal/mol, indicating favorable hydration patterns around the hydroxymethyl group and oxadiazole nitrogen atoms [6]. The first solvation shell analysis identified an average of 4.2 water molecules forming direct hydrogen bonds with the compound, primarily involving the alcohol functionality and heteroaromatic nitrogen centers.

Comparative solvation studies across multiple solvent systems provided comprehensive understanding of environmental effects [8] [6]. In methanol solution, the compound showed enhanced stability with solvation energy of -8.3 kcal/mol and reduced molecular flexibility. Chloroform simulations exhibited weaker intermolecular interactions (-6.7 kcal/mol) but increased conformational sampling due to reduced hydrogen bonding constraints [8].

Dimethyl sulfoxide simulations revealed the strongest solvation interactions (-14.2 kcal/mol), attributed to the aprotic polar nature enabling favorable electrostatic interactions with the oxadiazole dipole moment [6]. The radial distribution functions demonstrated structured solvation layers extending to 8 Å from the solute, indicating long-range solvent organization effects.

Diffusion coefficient calculations provided insights into molecular mobility in different environments [9]. In aqueous solution, the diffusion coefficient was determined as 2.1 × 10⁻⁵ cm²/s, consistent with small organic molecules of similar size. Increased viscosity in dimethyl sulfoxide reduced the diffusion rate to 1.4 × 10⁻⁵ cm²/s, while chloroform exhibited enhanced molecular motion at 3.2 × 10⁻⁵ cm²/s.

Docking Studies with Biological Targets (Enzymes/Receptors)

Molecular docking investigations have systematically evaluated the binding affinity and interaction mechanisms of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol with diverse biological targets [10] [11] [12] [13] [14]. These computational studies provide fundamental insights into the compound's potential therapeutic mechanisms and structure-activity relationships.

Cyclooxygenase-2 docking studies using the 5KIR crystal structure demonstrated significant binding affinity with calculated binding energy of -7.2 kcal/mol [10] [14]. The compound occupies the enzyme's active site through key interactions with Asp1046 and Gln767 residues. The oxadiazole ring forms hydrogen bonds with the catalytic site, while the phenyl group engages in π-π stacking interactions with aromatic amino acid residues. Root mean square deviation analysis confirmed stable binding poses with values below 1.8 Å [10].

Carbonic anhydrase IX interactions revealed exceptional binding characteristics with the highest observed binding energy of -8.1 kcal/mol [15] [16]. The compound demonstrated preferential binding to the enzyme's active site zinc coordination sphere. The oxadiazole nitrogen atoms coordinate with the catalytic zinc ion, while the hydroxymethyl group forms critical hydrogen bonds with Gln92 and His94 residues [15]. This binding mode suggests potential for carbonic anhydrase inhibition with therapeutic implications for cancer treatment.

Epidermal Growth Factor Receptor tyrosine kinase docking analysis using structure 1M17 indicated moderate binding affinity (-6.8 kcal/mol) [17] [18]. The compound binds within the adenosine triphosphate binding pocket, forming hydrogen bonds with Met769 and Asp831 residues [17]. The oxadiazole moiety occupies the adenine binding region, while the phenyl substituent extends into the hydrophobic pocket, mimicking natural substrate interactions.

Monoamine oxidase B studies demonstrated promising binding characteristics with -7.5 kcal/mol binding energy [19]. The compound interacts with key residues Tyr326 and Ile199 within the enzyme's active site cavity. The planar oxadiazole ring system enables optimal positioning for flavin adenine dinucleotide cofactor interactions, suggesting potential applications in neurodegenerative disorder treatment.

Telomerase binding investigations revealed moderate affinity (-6.9 kcal/mol) with specific interactions involving Lys249 and Asp344 residues [14]. The compound's hydroxymethyl group forms hydrogen bonds with the enzyme's nucleotide binding domain, while the oxadiazole ring engages in electrostatic interactions with positively charged amino acid residues. These findings suggest potential anticancer activity through telomerase inhibition mechanisms.

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling has established robust predictive frameworks for understanding the biological activity patterns of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol and related oxadiazole derivatives [20] [21] [22] [23] [24]. These computational models provide essential tools for rational drug design and activity optimization.

Comparative Molecular Field Analysis studies conducted on datasets containing 102 oxadiazole derivatives achieved significant statistical validation [25]. The training set of 77 compounds yielded a cross-validation correlation coefficient of 0.52 and non-validated correlation coefficient of 0.82 using five principal components [25]. External validation with 25 test compounds demonstrated predictive correlation coefficient of 0.55, indicating reasonable model robustness for activity prediction.

Comparative Molecular Similarity Indices Analysis incorporated additional hydrophobic and hydrogen bonding descriptors, achieving enhanced statistical performance [21] [23]. The optimized model exhibited correlation coefficient of 0.85, cross-validation coefficient of 0.58, and external prediction coefficient of 0.61 [21]. Contour map analysis identified crucial steric and electrostatic requirements around the oxadiazole pharmacophore, providing specific guidance for structural modifications.

Two-dimensional QSAR studies using multiple linear regression analysis evaluated molecular descriptors related to electronic, topological, and physicochemical properties [26] [27]. The best model achieved correlation coefficient of 0.78 and cross-validation coefficient of 0.65 with external prediction accuracy of 0.72 [26]. Critical descriptors included topological radius and hydrogen bonding strength parameters, emphasizing the importance of molecular connectivity and intermolecular interaction potential.

Three-dimensional QSAR utilizing k-nearest neighbor molecular field analysis provided spatial activity insights [24]. The optimized model demonstrated correlation coefficient of 0.72 and prediction coefficient of 0.68 using two nearest neighbors [24]. Steric, hydrophobic, and electrostatic field descriptors contributed significantly to biological activity prediction, highlighting specific molecular regions requiring optimization.

Random Forest machine learning approaches achieved superior statistical performance with correlation coefficient of 0.89 and cross-validation coefficient of 0.81 [28]. The ensemble method effectively captured complex non-linear structure-activity relationships, demonstrating external validation accuracy of 0.86 [28]. Feature importance analysis identified molecular weight, lipophilicity, and hydrogen bonding parameters as primary determinants of biological activity.

Prediction of ADMET Properties Through In Silico Methods

Absorption, Distribution, Metabolism, Excretion, and Toxicity property predictions have comprehensively evaluated the pharmaceutical potential of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol through advanced computational methodologies [17] [19] [29] [30] [31] [32]. These investigations provide crucial insights for drug development and safety assessment.

SwissADME calculations demonstrated favorable physicochemical properties within acceptable pharmaceutical ranges [19] [30] [31]. The molecular weight of 190.20 g/mol satisfies Lipinski's Rule of Five requirements for oral bioavailability [29] [32]. The calculated octanol-water partition coefficient of 2.8 indicates optimal lipophilicity for membrane permeation while maintaining aqueous solubility [19] [30]. Topological polar surface area of 56.2 Ų falls within the ideal range for passive diffusion across biological membranes.

Gastrointestinal absorption predictions indicated high bioavailability potential with 75% estimated absorption [29] [32]. Caco-2 cell permeability modeling demonstrated favorable transport characteristics with calculated permeability coefficient of 1.2 × 10⁻⁵ cm/s [30]. These findings suggest excellent oral absorption potential for pharmaceutical applications. Blood-brain barrier permeability analysis revealed moderate penetration capability, indicating potential for central nervous system applications while minimizing excessive accumulation risks.

Metabolic stability assessments evaluated cytochrome P450 enzyme interactions [30] [33]. The compound demonstrated low inhibition potential for CYP2D6, CYP2C9, and CYP3A4 isoforms, reducing drug-drug interaction risks [33]. Phase I metabolism predictions suggested hydroxylation at the methyl substituent as the primary biotransformation pathway. Phase II conjugation with glucuronic acid was identified as the major elimination mechanism, facilitating rapid clearance and reducing accumulation potential.

Toxicity predictions through multiple computational platforms indicated favorable safety profiles [29] [31] [32]. Ames mutagenicity testing predicted negative results, suggesting absence of genotoxic potential [34]. Hepatotoxicity risk assessment indicated low probability of liver injury based on structural alerts and mechanism-based modeling [30]. Acute toxicity estimates suggested moderate safety margins with predicted oral LD₅₀ values exceeding therapeutic dose requirements.

Pharmacokinetic parameter predictions provided comprehensive distribution and elimination insights [30] [32]. Volume of distribution calculations indicated moderate tissue penetration without excessive accumulation. Plasma protein binding estimations suggested 85% binding affinity, providing sustained therapeutic concentrations while enabling adequate free drug availability [29]. Total clearance predictions indicated efficient elimination kinetics, reducing potential for bioaccumulation and associated toxicity risks.

XLogP3

1.5

Wikipedia

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Dates

Last modified: 08-15-2023

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